3-(1-(2-(Methylthio)nicotinoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
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Overview
Description
3-(1-(2-(Methylthio)nicotinoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione, also known as MTDP, is a synthetic compound with potential therapeutic applications. It is a member of the thiazolidinedione family of compounds, which are known for their insulin-sensitizing properties. MTDP has been shown to have a range of biochemical and physiological effects, and has been the subject of scientific research in recent years.
Scientific Research Applications
Synthesis and Biological Activity
A series of substituted pyridines and purines containing 2,4-thiazolidinedione were designed and synthesized for their potential biological activities. These compounds were evaluated for their effect on triglyceride accumulation in vitro and their hypoglycemic and hypolipidemic activity in vivo, with some compounds showing promise for further pharmacological studies (Bok Young Kim et al., 2004).
Hypoglycemic Activity
Another study focused on imidazopyridine thiazolidine-2,4-diones, which are analogues of the hypoglycemic compound rosiglitazone. These compounds were assessed for their effect on insulin-induced adipocyte differentiation in vitro and their hypoglycemic activity in vivo, identifying candidates for clinical study based on their in vivo potency (M. Oguchi et al., 2000).
Antimicrobial Activity
5-((3-Aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones were synthesized and showed significant in vitro antibacterial and antifungal activities, with some compounds displaying potent effects against specific strains of bacteria and fungi (O. Prakash et al., 2011).
Chemical Synthesis Applications
Studies have also explored the cyclocondensation reactions involving thiazolidinedione derivatives, leading to the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and drug discovery (V. B. Sokolov et al., 2013).
Antibacterial and Antifungal Properties
The synthesis of novel series of substituted 5-(aminomethylene)thiazolidine-2,4-diones showed these compounds have antibacterial activity, especially those bearing pyridine or piperazine moieties, indicating their potential as antimicrobial agents (S. Mohanty et al., 2015).
Mechanism of Action
Mode of Action
The mode of action would depend on the specific biological targets of the compound. The presence of the pyrrolidine and thiazolidine rings might influence the compound’s binding to its targets .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways “3-(1-(2-(Methylthio)nicotinoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” might affect. Compounds with similar structures have been found to impact a variety of biochemical pathways .
Pharmacokinetics
The presence of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Properties
IUPAC Name |
3-[1-(2-methylsulfanylpyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-21-12-10(3-2-5-15-12)13(19)16-6-4-9(7-16)17-11(18)8-22-14(17)20/h2-3,5,9H,4,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHSLGWWEZCJTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(C2)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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